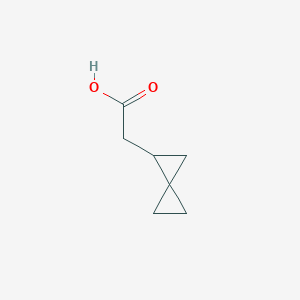

Spiropentaneacetic acid

Overview

Description

Spiropentaneacetic acid (SPA) is a specific inhibitor of fatty acid oxidation . It specifically targets medium-chain acyl-CoA dehydrogenase (MCAD), without affecting amino acid metabolism . All compounds inhibited palmitoylcarnitine oxidation in rat liver mitochondria, with 50% inhibition occurring at a concentration between 6 and 100 microM .

Synthesis Analysis

A novel hexyl-substituted methylenecyclopropyl acetyl-CoA was tested as an enzyme-specific acyl-CoA dehydrogenase inhibitor . Its CoA ester generated in situ from the carboxylic acid and CoASH, displayed marked differences in inhibition specificity as compared to methylenecyclopropyl acetyl-CoA, consistent with the substrate specificities of the target enzymes .

Molecular Structure Analysis

The molecular formula of Spiropentaneacetic acid is C7H10O2 . It has a molecular weight of 126.15300 . The exact mass is 126.06800 .

Physical And Chemical Properties Analysis

Spiropentaneacetic acid has a density of 1.22g/cm3 . It has a boiling point of 236.7ºC at 760mmHg . The melting point is not available . The flash point is 123.4ºC .

Scientific Research Applications

Enantioselective Synthesis and Applications :

- Charette, Jolicoeur, and Bydlinski (2001) demonstrated an efficient conversion of hydroxymethylallenes to spiropentanes with high yields and enantiomeric ratios, highlighting the application of this methodology in synthesizing spiropentaneacetic acid. This process offers significant potential in the synthesis of chiral molecules (Charette, Jolicoeur, & Bydlinski, 2001).

Inhibitory Activity in Biological Systems :

- Tserng, Jin, and Hoppel (1991) found that spiropentaneacetic acid acts as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), indicating its potential as a biochemical tool for studying fatty acid oxidation mechanisms. This research presents spiropentaneacetic acid as a valuable agent for probing metabolic pathways (Tserng, Jin, & Hoppel, 1991).

Pharmacological Applications :

- Lee's 1953 study on the depressant effects of various barbiturates, including spiropentane derivatives, highlights the potential use of these compounds in anesthesia and sedation (Lee, 1953).

- Scott et al. (1985) explored spiropentane analogues of valproic acid for anticonvulsant activity. Their findings suggest that modifications in the structure of spiropentaneacetic acid could yield potential therapeutic agents (Scott et al., 1985).

Chemical Synthesis and Characterization :

- Devlin et al. (2002) synthesized optically active spiropentylcarboxylic acid derivatives and conducted configurational and conformational analysis using spectroscopic methods. This research provides insight into the structural properties of spiropentaneacetic acid derivatives (Devlin et al., 2002).

Mechanism of Action

properties

IUPAC Name |

2-spiro[2.2]pentan-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHONAIUFANQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931975 | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiropentaneacetic acid | |

CAS RN |

14364-43-3 | |

| Record name | Spiropentaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

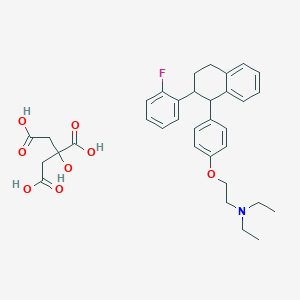

Feasible Synthetic Routes

Q & A

A: Spiropentaneacetic acid acts as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) []. MCAD is an enzyme crucial for the breakdown of medium-chain fatty acids, a key energy source for the body. By inhibiting MCAD, SPA disrupts the flow of fatty acid oxidation, leading to the accumulation of dicarboxylic acids, which are then excreted in the urine (dicarboxylic aciduria) []. This effect is observed both in vitro, using rat liver mitochondria, and in vivo, in live rats []. Interestingly, unlike the related compound methylenecyclopropaneacetic acid (MCPA), SPA's inhibitory action appears specific to fatty acid metabolism, with no observed impact on amino acid pathways [].

A: While the provided abstracts don't delve into detailed spectroscopic characterization, they do offer insights into the structure-activity relationship. Notably, SPA's structure, unlike MCPA, doesn't lend itself to forming a ring-opened nucleophile []. MCPA is proposed to exert irreversible inhibition by forming a covalent bond with the FAD prosthetic group of acyl-CoA dehydrogenases []. In contrast, SPA is thought to form a tight, but non-covalent, complex with MCAD, leading to its inhibitory effects []. This difference in binding mode likely contributes to the observed specificity of SPA towards MCAD compared to the broader inhibitory profile of MCPA.

A: Research suggests that the inhibition of fatty acid oxidation by SPA is partially reversible []. Administration of either glycine or L-carnitine, both involved in fatty acid metabolism, has been shown to partially counteract SPA's inhibitory action []. The exact mechanism of this reversal remains to be fully elucidated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)